molecular formula C21H23N3O5 B11005349 4,7-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

4,7-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

Cat. No.: B11005349
M. Wt: 397.4 g/mol
InChI Key: ZFPFSAWVXNCBLL-UHFFFAOYSA-N
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Description

4,7-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features an indole core, which is a common structural motif in many biologically active molecules, and is further functionalized with methoxy groups and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the indole core through a Fischer indole synthesis, followed by functionalization with methoxy groups and subsequent amide formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the amide linkage can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the amide linkage would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active indole derivatives.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors, through its indole core and functional groups. These interactions can modulate biological pathways and result in various effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and the indole core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

4,7-dimethoxy-N-[3-(3-methoxyanilino)-3-oxopropyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C21H23N3O5/c1-27-14-6-4-5-13(11-14)23-19(25)9-10-22-21(26)16-12-15-17(28-2)7-8-18(29-3)20(15)24-16/h4-8,11-12,24H,9-10H2,1-3H3,(H,22,26)(H,23,25)

InChI Key

ZFPFSAWVXNCBLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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